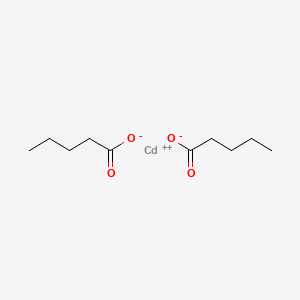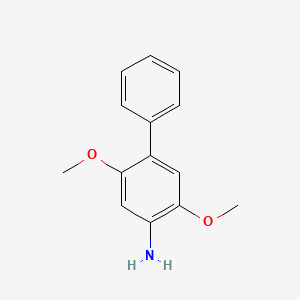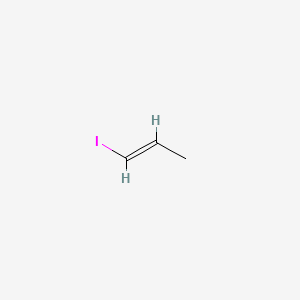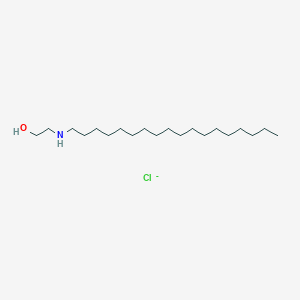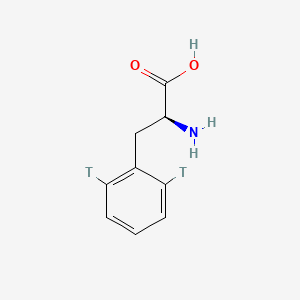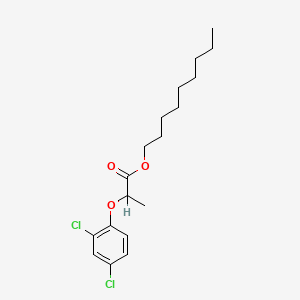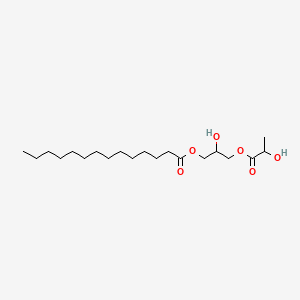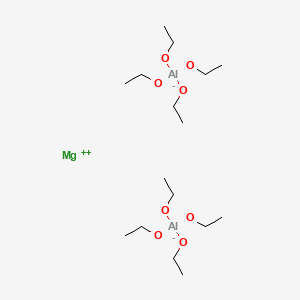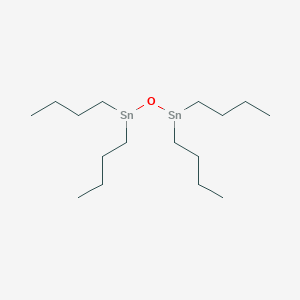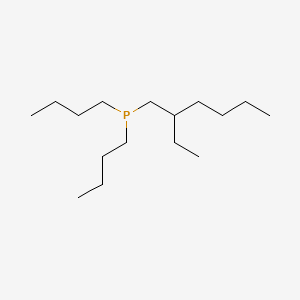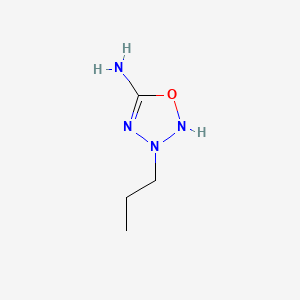![molecular formula C5H4N4S2 B12648519 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione CAS No. 5334-32-7](/img/structure/B12648519.png)
1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with two sulfur atoms at positions 4 and 6. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug development.
Méthodes De Préparation
The synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization with thiourea or other sulfur-containing reagents. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the sulfur atoms, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazolo[3,4-d]pyrimidine derivatives.
Applications De Recherche Scientifique
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Due to its biological activities, this compound is explored as a potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and viral infections
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence, and in the formulation of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Lacks the dithione moiety but shares the core structure. It also exhibits biological activities but may have different potency and selectivity profiles.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic system with a triazole ring.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyridine ring instead of a pyrimidine ring and exhibit a range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its dithione moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
5334-32-7 |
|---|---|
Formule moléculaire |
C5H4N4S2 |
Poids moléculaire |
184.2 g/mol |
Nom IUPAC |
1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dithione |
InChI |
InChI=1S/C5H4N4S2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) |
Clé InChI |
AXTGUDOELRNMOD-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC2=C1C(=S)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


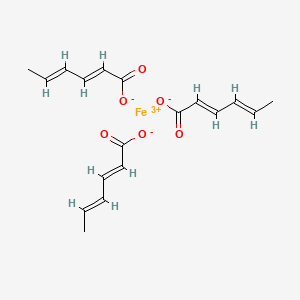
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
